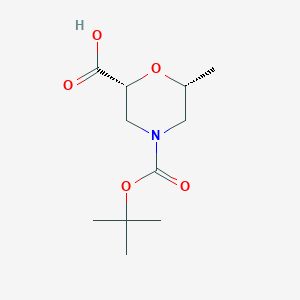

(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, commonly known as (2R,6R)-TBCMMC, is a carboxylic acid derivative of morpholine with a tert-butoxycarbonyl group. It is an important synthetic intermediate in the production of many pharmaceuticals, agrochemicals, and specialty chemicals. It is used as a chiral synthon in asymmetric synthesis and as a starting material for the preparation of a wide range of compounds. This article will discuss the synthesis method of (2R,6R)-TBCMMC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Preparation of α,β,β-Trisubstituted β-Hydroxycarboxylic Acids : The compound is used as an intermediate in synthesizing α,β,β-trisubstituted β-hydroxycarboxylic acids, exploiting its exocyclic double bonds (Amberg & Seebach, 1990).

- Formation of Anhydrides and Esters : A reaction involving this compound and carboxylic acids, catalyzed by weak Lewis acids, leads to the formation of esters and anhydrides (Bartoli et al., 2007).

Pharmaceutical Research

- Renin Inhibitors : The compound is a crucial intermediate in the synthesis of renin inhibitory peptides, specifically for creating angiotensinogen analogues that are potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).

Synthesis of Other Chemical Compounds

- Synthesis of Piperidinedicarboxylic Acid Derivatives : It is used in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, highlighting its versatility in stereochemical applications (Xue et al., 2002).

- Chiral Hydrogen Bond Donor Catalysts : The compound contributes to the development of chiral hydrogen bond donor catalysts for enantioselective α-aminations of 1,3-dicarbonyl compounds (Kumar et al., 2016).

Crystallography and Structural Analysis

- Crystal Structure Studies : The compound has been utilized in crystallography, with its reaction products being analyzed for their molecular structure and bonding interactions (Wang et al., 2011).

Biochemical Applications

- Synthesis of Protected Amino Acid Derivatives : It serves as a key component in the synthesis of protected amino acid derivatives, highlighting its importance in the field of biochemistry (Temperini et al., 2020).

Propriétés

IUPAC Name |

(2R,6R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMIYSXHHOKJEZ-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanone](/img/structure/B2697288.png)

![N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2697290.png)

![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2697293.png)

![(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid](/img/structure/B2697295.png)

![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid](/img/structure/B2697296.png)

![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/no-structure.png)

![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2697303.png)

![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)